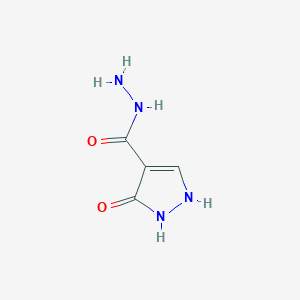
4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole
Vue d'ensemble
Description
4-(Chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole (CM-PPY) is a small molecule that has been studied for its potential applications in scientific research. This molecule is a member of the pyrazole family and is of particular interest due to its unique structure and properties. CM-PPY has been studied for its ability to act as an inhibitor of certain enzymes, and its ability to bind to certain proteins. In addition, CM-PPY has been studied for its potential applications in drug development and laboratory experiments.
Applications De Recherche Scientifique
Chemistry and Synthesis of Heterocycles
The chemistry of pyrazole derivatives is rich and varied, providing a valuable scaffold for the synthesis of a wide range of heterocyclic compounds. These compounds serve as building blocks for the development of various classes of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of pyrazole derivatives under mild conditions facilitates the generation of versatile cyanomethylene dyes from precursors like amines, α-aminocarboxylic acids, and azacrown ethers, highlighting the potential for innovative transformations in future research (Gomaa & Ali, 2020).
Bioactive Compound Synthesis
Pyrazole derivatives have been extensively studied for their potential in producing bioactive compounds with applications in pharmaceuticals and agriculture. Their broad spectrum of biological activities includes anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole appended heterocyclic skeletons using reagents such as phosphorus oxychloride and dimethyl formamide demonstrates the versatility of pyrazole derivatives as synthons in organic synthesis, providing a foundation for the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Antifungal and Antimicrobial Applications
Research into the structure-activity relationship of pyrazole derivatives has revealed their potential as antifungal and antimicrobial agents. The study of small molecules against Fusarium oxysporum, for instance, identified specific pyrazole compounds with pharmacophore sites that exhibit significant biological activity against this pathogen. Such findings underscore the importance of pyrazole derivatives in developing new antimicrobial strategies to combat agricultural diseases and infections (Kaddouri et al., 2022).
Anticancer Research
The exploration of pyrazoline derivatives in anticancer research has shown promising results, with numerous derivatives exhibiting significant biological effects. The synthesis and patent literature review of pyrazoline derivatives from 2000 to 2021 highlights their potential as anticancer agents, emphasizing the ongoing interest in this moiety for cancer research. The wide range of biological effects and the continued discovery of new derivatives suggest that pyrazoline compounds hold substantial promise for developing novel anticancer therapies (Ray et al., 2022).
Propriétés
IUPAC Name |
4-(chloromethyl)-3-phenyl-1-prop-2-ynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c1-2-8-16-10-12(9-14)13(15-16)11-6-4-3-5-7-11/h1,3-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLASZNFHFBKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-3-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-Fluorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1482460.png)
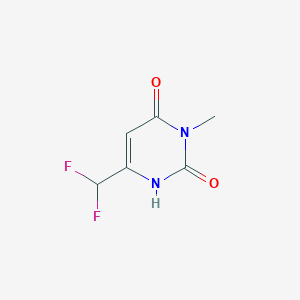
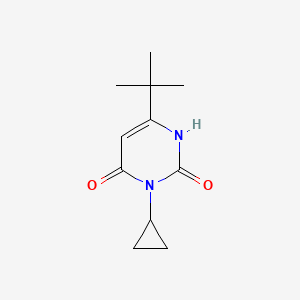
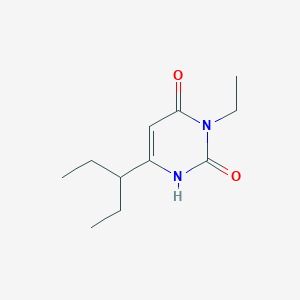

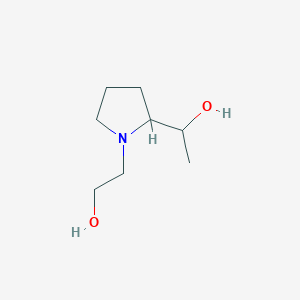

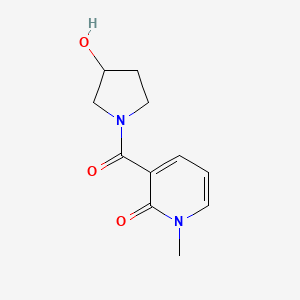
![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482478.png)
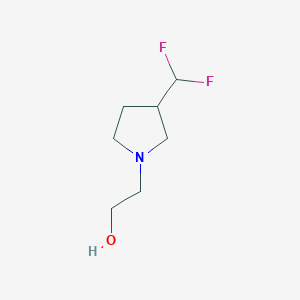

![Ethyl 8-chloro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1482482.png)
